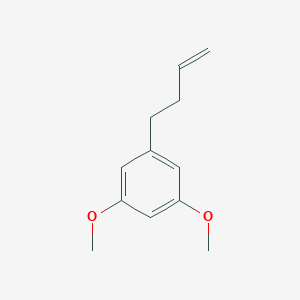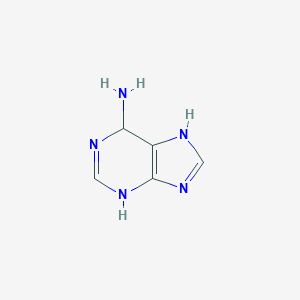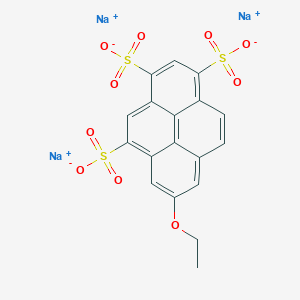![molecular formula C37H74NO8P B055170 [(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate CAS No. 123731-03-3](/img/structure/B55170.png)
[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate, also known as DOPAP, is a phospholipid derivative that has gained significant attention in scientific research due to its unique chemical structure and potential applications.
Wirkmechanismus
[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate is thought to interact with cell membranes through its hydrophobic and hydrophilic regions. The hydrophobic tails of [(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate insert into the lipid bilayer, while the hydrophilic head groups interact with the aqueous environment. This interaction can lead to changes in membrane fluidity and permeability, which can affect cellular processes.
Biochemical and Physiological Effects:
Studies have shown that [(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate can affect cellular processes such as cell signaling, membrane protein function, and lipid metabolism. [(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate has also been found to have anti-inflammatory properties and can reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate in lab experiments is its ability to enhance the delivery of hydrophobic compounds to cells. However, [(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on [(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate. One area of interest is the use of [(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate in targeted drug delivery, where it could be used to deliver drugs specifically to cancer cells. Another area of interest is the development of [(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate-based surfactants for use in industrial applications such as oil recovery and wastewater treatment. Additionally, further research is needed to fully understand the biochemical and physiological effects of [(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate on cells and organisms.
In conclusion, [(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate is a phospholipid derivative that has potential applications in drug delivery, lipid bilayer modification, and as a surfactant. Its unique chemical structure and ability to interact with cell membranes make it a promising area of research for future scientific studies.
Synthesemethoden
[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate can be synthesized by reacting 1,2-dicaproyl-sn-glycerol with 1,2-dioleoyl-sn-glycerol in the presence of trimethylamine and phosphorus oxychloride. The resulting product is then treated with trimethylamine N-oxide to form [(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate.
Wissenschaftliche Forschungsanwendungen
[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate has been widely studied for its potential applications in drug delivery, lipid bilayer modification, and as a surfactant. In drug delivery, [(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate has been shown to enhance the delivery of hydrophobic drugs to cells due to its ability to penetrate cell membranes. In lipid bilayer modification, [(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate has been found to increase the fluidity of lipid membranes, which can have implications for cell signaling and membrane protein function. As a surfactant, [(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate has been used to stabilize emulsions and improve the solubility of hydrophobic compounds.
Eigenschaften
CAS-Nummer |
123731-03-3 |
|---|---|
Produktname |
[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate |
Molekularformel |
C37H74NO8P |
Molekulargewicht |
692 g/mol |
IUPAC-Name |
[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate |
InChI |
InChI=1S/C37H74NO8P/c1-6-8-10-12-14-15-16-17-18-19-20-21-23-24-26-29-36(39)43-33-35(46-37(40)30-27-25-22-13-11-9-7-2)34-45-47(41,42)44-32-28-31-38(3,4)5/h35H,6-34H2,1-5H3/t35-/m1/s1 |
InChI-Schlüssel |
HUEVOPZCKJHWBA-PGUFJCEWSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCC[N+](C)(C)C)OC(=O)CCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCC[N+](C)(C)C)OC(=O)CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCC[N+](C)(C)C)OC(=O)CCCCCCCCC |
Synonyme |
1-stearoyl-2-capryl sn-glycero-3-phospho-N-trimethylpropanolamine C(18)-C(10)TMPC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



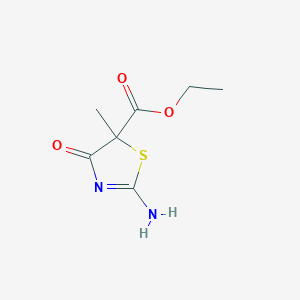
![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)



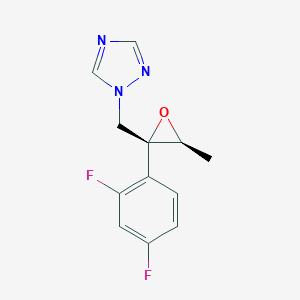
![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide](/img/structure/B55099.png)
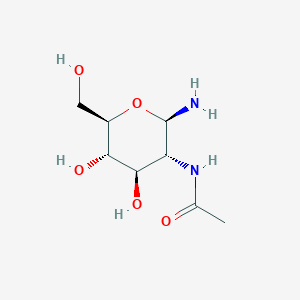

![4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline](/img/structure/B55105.png)

